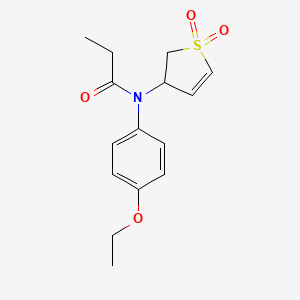![molecular formula C17H15N5O2S B3003748 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 315710-12-4](/img/structure/B3003748.png)
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic molecule that likely contains multiple fused rings, including a triazoloquinoline moiety and an isoxazole ring. The structure suggests the presence of both thioether and amide functional groups, which could contribute to the molecule's chemical reactivity and physical properties. Although the specific compound is not directly synthesized in the provided papers, the methods and structures described could be relevant to its synthesis and characterization.
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as the one , often involves multi-step reactions that build up the desired molecular scaffold. In the first paper, a diversified synthesis approach is described for the construction of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using a Ugi four-component reaction followed by a copper-catalyzed tandem reaction . This method could potentially be adapted for the synthesis of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques like NMR, IR, and mass spectrometry. The second paper provides an example of how NMR, IR, and HREI-MS analyses are used to confirm the structure of synthesized heterocyclic derivatives . These techniques would be essential in confirming the molecular structure of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide after its synthesis.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in its structure. The thioether linkage might be susceptible to oxidation, while the amide group could participate in various chemical reactions, such as hydrolysis or nucleophilic acyl substitution. The synthesis methods described in the papers suggest that the triazoloquinoline and isoxazole rings could be constructed through cyclization reactions, which might also be applicable to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and aromatic systems is likely to influence its electronic properties, solubility, and stability. The compound's melting point, boiling point, solubility in different solvents, and stability under various conditions would be important characteristics to analyze. While the provided papers do not directly discuss these properties for the specific compound, similar heterocyclic compounds' properties are typically investigated using similar methods .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna and histone acetyltransferase PCAF , suggesting potential targets for this compound.
Mode of Action
This means they insert themselves between the base pairs of the DNA helix, disrupting its structure and function. This mechanism is often employed by anticancer agents .
Biochemical Pathways
Additionally, if this compound does indeed target PCAF, it could influence gene expression and thus a wide range of cellular processes .
Result of Action
Dna intercalation can lead to cell death, particularly in rapidly dividing cells such as cancer cells . If the compound targets PCAF, it could potentially alter gene expression, leading to a variety of cellular effects .
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-10-7-15-19-20-17(22(15)13-6-4-3-5-12(10)13)25-9-16(23)18-14-8-11(2)24-21-14/h3-8H,9H2,1-2H3,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHXTTRUVAQOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)




![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)



![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)
![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
